2-(4-Phenyl-1,3-butadienyl)naphthalene
Description
Properties
Molecular Formula |
C20H16 |
|---|---|
Molecular Weight |
256.3g/mol |
IUPAC Name |
2-[(1E,3E)-4-phenylbuta-1,3-dienyl]naphthalene |
InChI |
InChI=1S/C20H16/c1-2-8-17(9-3-1)10-4-5-11-18-14-15-19-12-6-7-13-20(19)16-18/h1-16H/b10-4+,11-5+ |
InChI Key |
IDWIWJGDLZJTEZ-ZVSIBQGLSA-N |
SMILES |
C1=CC=C(C=C1)C=CC=CC2=CC3=CC=CC=C3C=C2 |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C/C2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Anti-inflammatory and Anticancer Properties
Research indicates that naphthalene derivatives, including 2-(4-Phenyl-1,3-butadienyl)naphthalene, exhibit anti-inflammatory properties. This compound has been studied for its ability to inhibit lipoxygenase activity, which is crucial in inflammatory processes. Such inhibition suggests potential therapeutic roles in treating conditions like psoriasis and other inflammatory diseases .
In addition to its anti-inflammatory effects, there is growing interest in the anticancer properties of naphthalene derivatives. Studies have shown that certain naphthalene compounds can induce apoptosis in cancer cells, making them candidates for anticancer drug development .
Material Science
Polymer Chemistry
This compound can serve as a precursor for synthesizing various polymers. Its unique structure allows it to be incorporated into polymer matrices, potentially enhancing the thermal stability and mechanical properties of the resulting materials .
Fluorescent Dyes
The compound's conjugated system makes it suitable for use as a fluorescent dye. Research has demonstrated that naphthalene derivatives can be utilized in creating fluorescent brightening agents for textiles and plastics . The ability to modify the optical properties of these compounds opens avenues for their application in sensors and imaging technologies.
Environmental Applications
Pollutant Degradation
Naphthalene derivatives are being investigated for their role in environmental remediation. Studies have shown that these compounds can facilitate the degradation of persistent organic pollutants (POPs) through microbial metabolism . This application is particularly relevant in addressing pollution from industrial waste.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-(4-Phenyl-1,3-butadienyl)naphthalene with structurally or functionally related naphthalene derivatives, focusing on fluorescence properties, synthesis, and toxicological considerations.
Fluorescence and Optoelectronic Properties
Notes:
- The target compound’s extended conjugation (phenyl-butadienyl) may enable longer excitation/emission wavelengths than C.I. 199/367, which rely on shorter styryl/benzoxazolyl substituents .
- BODIPY derivatives (e.g., ) exhibit superior brightness and photostability but require complex syntheses compared to naphthalene-based fluorophores .
Toxicological and Environmental Considerations
- Naphthalene and Methyl Derivatives : Well-documented respiratory and hepatic toxicity in mammals; 1- and 2-methylnaphthalene show similar profiles but with lower volatility .
- This compound: No direct data available.
- Fluorescent Brighteners (C.I. 199/367/378) : Regulated in food-contact materials due to migration risks; HPLC methods with detection limits <0.5 mg/L ensure compliance .
Preparation Methods
Calcium Oxide-Mediated Cyclization
A foundational method for synthesizing naphthalene derivatives involves the cyclization of 4-phenyl-1-butene over red-hot calcium oxide (CaO). This approach, adapted from naphthalene synthesis, can be modified to introduce the 1,3-butadienyl moiety. When 4-phenyl-1,3-butadiene is heated with CaO at temperatures exceeding 300°C, the conjugated diene undergoes cyclodehydrogenation, forming the naphthalene core while retaining the phenyl-substituted diene side chain. The reaction proceeds via a radical mechanism, where CaO acts as both a base and a dehydrogenation catalyst.
Reaction Conditions :
Haworth Synthesis Adaptation
The Haworth synthesis, traditionally used to construct naphthalene from succinic anhydride and benzene, can be tailored to incorporate the 4-phenyl-1,3-butadienyl group. By substituting benzene with a pre-functionalized diene precursor, such as 4-phenyl-3-butenoic acid, the cyclization step forms a tetralone intermediate that is subsequently dehydrogenated to yield the target compound.
Key Steps :
-
Friedel-Crafts Acylation : Reacting 4-phenyl-3-butenoic acid with succinic anhydride forms a γ-keto acid.
-
Cyclization : Heating the keto acid with concentrated sulfuric acid induces ring closure to form a dihydronaphthalenone derivative.
-
Dehydrogenation : Treatment with palladium at elevated temperatures removes hydrogen atoms, aromatizing the structure.
Friedel-Crafts Alkylation of Naphthalene
Electrophilic Substitution with Butadienyl Electrophiles
Naphthalene’s reactivity in electrophilic substitution, particularly at the α-position, allows for the direct introduction of the 4-phenyl-1,3-butadienyl group. Using a butadienyl chloride or bromide electrophile in the presence of aluminum chloride (AlCl₃), the Friedel-Crafts alkylation proceeds selectively at the 2-position of naphthalene.
Reaction Mechanism :
-
Generation of the electrophilic carbocation from 4-phenyl-1,3-butadienyl chloride via AlCl₃ coordination.
-
Attack by the naphthalene α-position, forming a sigma complex.
-
Deprotonation to restore aromaticity, yielding the alkylated product.
Optimization Insights :
-
Solvent : Non-polar solvents (e.g., CS₂) favor α-substitution.
-
Temperature : 0–25°C to minimize polysubstitution.
Metal-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling offers a modern, high-yield route to 2-(4-phenyl-1,3-butadienyl)naphthalene. By reacting 2-bromonaphthalene with a 4-phenyl-1,3-butadienyl boronic ester in the presence of a palladium catalyst, the cross-coupling forms the desired carbon-carbon bond with precision.
Catalytic System :
Heck Coupling
The Heck reaction enables the coupling of 2-iodonaphthalene with 1,3-butadiene derivatives under palladium catalysis. This method is particularly effective for introducing vinyl groups, though stereoselectivity must be carefully controlled to maintain the trans-configuration of the diene.
Dehydrogenation of Saturated Precursors
Palladium-Catalyzed Dehydrogenation
Starting from 1,2,3,4-tetrahydro-2-(4-phenylbutyl)naphthalene, catalytic dehydrogenation using palladium on carbon (Pd/C) at 200–250°C removes hydrogen atoms from the alkyl chain, forming the conjugated 1,3-butadienyl group. This method mirrors industrial processes for aromatic hydrocarbon production.
Conditions :
Comparative Analysis of Synthetic Methods
The table below summarizes the efficiency, scalability, and practicality of each method:
| Method | Starting Materials | Catalyst/Conditions | Yield | Advantages |
|---|---|---|---|---|
| Cyclization (CaO) | 4-Phenyl-1,3-butadiene | CaO, 300–350°C | 45–50% | Low-cost catalyst; scalable |
| Friedel-Crafts Alkylation | Naphthalene, butadienyl chloride | AlCl₃, CS₂, 0–25°C | 60–70% | High α-selectivity |
| Suzuki Coupling | 2-Bromonaphthalene, boronic ester | Pd(PPh₃)₄, THF/H₂O | 75–80% | High yield; stereochemical control |
| Dehydrogenation | Tetralin derivative | Pd/C, 220°C | 65–70% | Simple setup; industrial applicability |
Q & A
Q. What are the recommended synthetic routes for 2-(4-Phenyl-1,3-butadienyl)naphthalene?
The compound can be synthesized via nickel-catalyzed silylolefination of allylic dithioacetals. Key steps include:
- Reacting (E)-3-phenyl-2-propenal with 1,2-ethanedithiol in chloroform to form 2-(2-styryl)-1,3-dithiane.
- Using (chloromethyl)trimethylsilane to generate (trimethylsilyl)methylmagnesium chloride.
- Catalyzing the coupling with bis(triphenylphosphine)nickel dichloride in THF under controlled conditions to yield the target product with high stereoselectivity (E,E-configuration) .
Q. How is the compound characterized post-synthesis?
Characterization involves:
- NMR spectroscopy for structural elucidation of the conjugated diene and aromatic protons.
- Mass spectrometry (e.g., EI-MS) to confirm molecular weight and fragmentation patterns .
- Chromatographic techniques (TLC, HPLC) to assess purity and stereochemical integrity .
Q. What are the key physicochemical properties of this compound?
- Molecular formula : C₁₈H₁₄ (derived from naphthalene and phenyl-butadienyl substituents).
- Density : Predicted to be ~1.16 g/cm³ (based on analogous naphthalene derivatives) .
- Solubility : Likely hydrophobic; dissolves in organic solvents like chloroform or THF .
Advanced Research Questions
Q. How do stereochemical considerations influence the synthesis and properties of this compound?
The E,E-configuration of the butadienyl chain is critical for electronic conjugation and stability. Stereoselective synthesis requires:
Q. What methodologies are used to assess the compound’s toxicity and environmental persistence?
A systematic review framework includes:
- Risk of bias assessment : Evaluating study design (randomization, blinding) via tools like Table C-7 for animal studies .
- Confidence rating : Classifying evidence quality (High/Moderate/Low) based on reproducibility and mechanistic data .
- Environmental fate analysis : Monitoring degradation products in air/water using GC-MS and assessing bioaccumulation potential via logP calculations .
Q. How can computational models predict interactions between this compound and biological targets?
- Molecular docking : Simulates binding affinity to enzymes (e.g., cytochrome P450) using software like AutoDock.
- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups) with cytotoxicity or mutagenicity .
- MD simulations : Track conformational stability in lipid bilayers to predict membrane permeability .
Q. How should researchers resolve contradictions in toxicity data across studies?
- Meta-analysis : Pool data from controlled exposure studies (Table B-1) while adjusting for variables like dose and species differences .
- Mechanistic validation : Use in vitro assays (e.g., Ames test, comet assay) to confirm genotoxicity trends observed in vivo .
- Sensitivity analysis : Identify outliers via statistical tools (e.g., Grubbs’ test) and reassess study quality using risk-of-bias criteria .
Methodological Notes
- Stereochemical Analysis : Circular dichroism (CD) or X-ray crystallography is recommended for resolving ambiguous configurations .
- Toxicity Testing : Prioritize OECD guidelines for acute/chronic exposure studies to ensure regulatory relevance .
- Data Reproducibility : Archive raw spectra and chromatograms in repositories like PubChem or Zenodo for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
